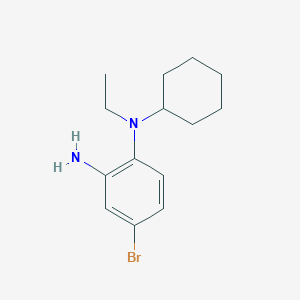

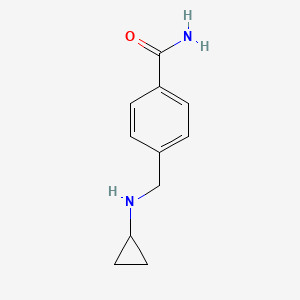

![molecular formula C13H16F3NO3S B1416417 Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-pipéridine] ; acide 2,2,2-trifluoroacétique CAS No. 1307248-40-3](/img/structure/B1416417.png)

Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-pipéridine] ; acide 2,2,2-trifluoroacétique

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound involves a spirocyclic framework, which is characterized by two rings sharing the same atom . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C13H16F3NO3S and a molecular weight of 323.33 g/mol.Applications De Recherche Scientifique

Chimie médicinale : Synthèse de composés spirocycliques bioactifs

Les composés spirocycliques comme le Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-pipéridine] présentent un grand intérêt en chimie médicinale en raison de leur activité biologique prometteuse. La rigidité inhérente des composés spirocycliques peut entraîner une diminution de l'entropie conformationnelle, ce qui est avantageux lors de l'interaction avec des cibles moléculaires . Ce composé peut servir de brique élémentaire pour la synthèse de diverses molécules bioactives, notamment des antibiotiques et d'autres agents pharmacologiquement actifs.

Synthèse organique : Briques élémentaires pour les composés hétérocycliques

Le squelette spirocyclique de ce composé en fait un précurseur précieux dans la synthèse de structures hétérocycliques complexes. Il peut être utilisé pour construire divers spiro-hétérocycles, qui sont essentiels dans le développement de nouvelles entités chimiques ayant des propriétés thérapeutiques .

Photochromisme : Développement de matériaux photoréactifs

Les spiropyranes sont connus pour leurs propriétés photochromiques, qui leur permettent de changer de couleur lorsqu'ils sont exposés à la lumière. Cette caractéristique peut être exploitée pour créer des matériaux photoréactifs qui ont des applications dans les domaines médical et technologique, tels que les fenêtres intelligentes et le stockage de données optiques .

Pharmacologie : Modulateurs des récepteurs sigma

Des composés apparentés au Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-pipéridine] ont été identifiés comme ayant une activité pharmacologique envers les récepteurs sigma. Ces récepteurs sont impliqués dans la physiopathologie de maladies telles que la schizophrénie et les douleurs. Ainsi, les dérivés de ce composé pourraient être explorés pour le traitement de la psychose ou de la douleur .

Mécanisme D'action

Target of Action

The primary target of this compound is APOL1 , a protein that plays a crucial role in lipid metabolism and autophagy . This protein is associated with several diseases, including pancreatic cancer, focal segmental glomerulosclerosis (FSGS), and non-diabetic kidney disease (NDKD) .

Mode of Action

The compound acts as an inhibitor of APOL1 . By binding to the APOL1 protein, it prevents the protein from performing its normal function, thereby altering the progression of diseases associated with APOL1 .

Biochemical Pathways

The inhibition of APOL1 disrupts the normal functioning of lipid metabolism and autophagy pathways . This disruption can lead to changes in cell behavior and can potentially slow down the progression of diseases associated with APOL1 .

Pharmacokinetics

The compound’s molecular weight and logp value suggest that it may have good bioavailability .

Result of Action

The inhibition of APOL1 by this compound can lead to a decrease in the progression of diseases associated with APOL1, such as pancreatic cancer, FSGS, and NDKD . This can result in improved patient outcomes .

Analyse Biochimique

Biochemical Properties

Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the sigma receptor, which is involved in various neurological processes . This interaction suggests that Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid could be used in the treatment of psychosis and pain . Additionally, it has been found to interact with the Nociceptin/Orphanin FQ (NOP) receptor, which is involved in pain modulation .

Cellular Effects

The effects of Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit tubulin polymerization, leading to the accumulation of cells in the G2/M phase of the cell cycle and inducing apoptosis in cancer cells . This indicates its potential as an antiproliferative agent against cancer cells.

Molecular Mechanism

At the molecular level, Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid exerts its effects through various binding interactions with biomolecules. It has been found to inhibit the sigma receptor and the NOP receptor, leading to changes in gene expression and enzyme activity . Additionally, it has shown inhibitory potential against the latent Mycobacterium tuberculosis enzyme lysine ε-amino transferase, suggesting its use in treating tuberculosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . Long-term studies have shown that it can have sustained effects on cellular processes, making it a valuable tool for in vitro and in vivo research.

Dosage Effects in Animal Models

The effects of Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid vary with different dosages in animal models. At lower doses, it has been shown to have therapeutic effects, while higher doses may lead to toxic or adverse effects . Studies have indicated threshold effects, where the compound’s efficacy plateaus at certain dosages, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism has been studied to understand its biotransformation and the resulting metabolites, which can influence its overall efficacy and safety.

Transport and Distribution

Within cells and tissues, Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, influencing its activity and function. Understanding the transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid plays a significant role in its activity. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . Targeting signals and post-translational modifications direct the compound to these compartments, enhancing its efficacy in modulating cellular processes.

Propriétés

IUPAC Name |

spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS.C2HF3O2/c1-7-13-11(3-5-12-6-4-11)10-9(1)2-8-14-10;3-2(4,5)1(6)7/h2,8,12H,1,3-7H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNSVZAEDYDEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCNCC2)C3=C1C=CS3.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307248-40-3 | |

| Record name | 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

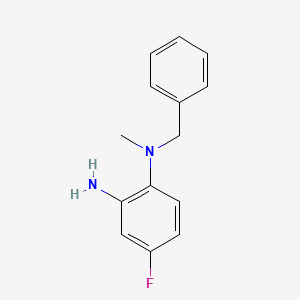

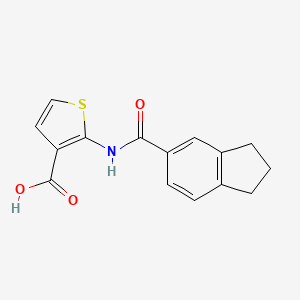

![3-(4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416338.png)

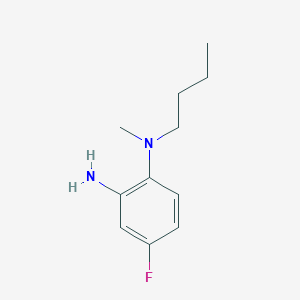

![[6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416339.png)

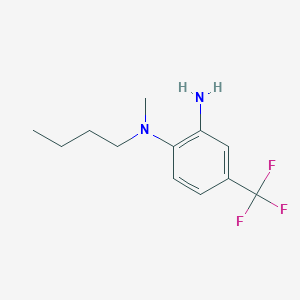

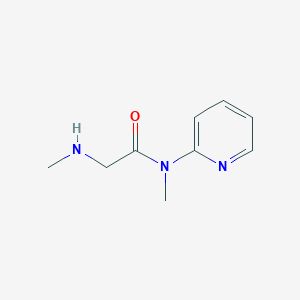

![1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1416340.png)

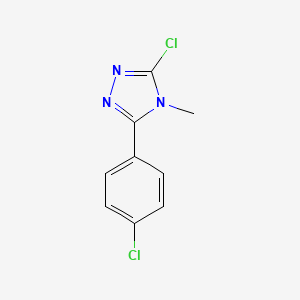

![4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1416342.png)

![1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid](/img/structure/B1416347.png)

![3-chloro-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1416351.png)